molecular formula C14H23N5O B12242363 N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide

N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide

Cat. No.: B12242363
M. Wt: 277.37 g/mol
InChI Key: XJPQFSBOAPNWFX-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyrazine Group: The pyrazine group can be introduced via nucleophilic substitution reactions using pyrazine derivatives.

    Amidation Reaction: The final step involves the amidation of the piperazine derivative with isopropylamine and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the isopropyl group.

    Reduction: Reduction reactions could target the pyrazine ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide
  • N-(propan-2-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]propanamide

Uniqueness

N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide may have unique properties compared to similar compounds due to the presence of the pyrazine ring, which can influence its electronic properties and biological activity.

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

N-propan-2-yl-2-(4-pyrazin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C14H23N5O/c1-11(2)17-14(20)12(3)18-6-8-19(9-7-18)13-10-15-4-5-16-13/h4-5,10-12H,6-9H2,1-3H3,(H,17,20)

InChI Key

XJPQFSBOAPNWFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

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